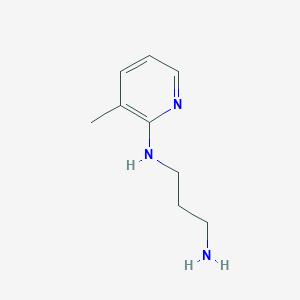

2-(3-Aminopropylamino)-3-methylpyridine

Description

Properties

IUPAC Name |

N'-(3-methylpyridin-2-yl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-8-4-2-6-11-9(8)12-7-3-5-10/h2,4,6H,3,5,7,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVVPVYSYDCLFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropylamino)-3-methylpyridine typically involves the reaction of 3-methylpyridine with 3-aminopropylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product quality. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropylamino)-3-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with modified amino groups.

Substitution: Substituted derivatives with various functional groups attached to the amino groups.

Scientific Research Applications

2-(3-Aminopropylamino)-3-methylpyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropylamino)-3-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key pyridine derivatives and their distinguishing features:

Key Observations :

- Substituent Position: The position of substituents (e.g., amino at position 2 vs. 4) significantly impacts electronic properties. For example, 2-amino derivatives exhibit stronger basicity due to proximity to the pyridine nitrogen .

- This is evident in WR-2721, where the aminopropyl chain facilitates selective tissue uptake .

Physicochemical Properties

- Solubility: The aminopropyl group likely increases water solubility compared to 2-Amino-3-methylpyridine, which is sparingly soluble in polar solvents .

Q & A

Q. What are the common synthetic pathways for 2-(3-Aminopropylamino)-3-methylpyridine, and what analytical techniques are recommended for verifying its purity?

Synthesis typically involves condensation reactions between pyridine derivatives and amine-containing precursors. For example, acrolein-ammonia reactions under ambient conditions can yield methylpyridines via imine intermediates, as demonstrated in gas-phase studies . Key steps include carbonyl-to-imine conversion and intramolecular cyclization. Methodological Verification :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron ionization.

- Structural Confirmation : Employ - and -NMR to resolve amine and pyridine proton environments. Compare with spectral libraries (e.g., Thermo Scientific’s 2-amino-3-methylpyridine MFCD00006320) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should prioritize its sensitivity to hydrolysis and oxidation. For example:

- Acidic Conditions : Protonation of the amine group may lead to decomposition; monitor via pH-dependent UV-Vis spectroscopy.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C). Safety data sheets indicate skin/eye irritation risks, necessitating controlled handling .

Advanced Research Questions

Q. How can contradictory data on reaction mechanisms (e.g., gas-phase vs. liquid-phase pathways) be resolved for this compound?

Conflicting mechanistic proposals (e.g., ’s liquid-phase vs. gas-phase debate) require multi-phase experimental design:

- Phase-Specific Probes : Use isotopic labeling (e.g., -ammonia) to track nitrogen incorporation in gas vs. liquid products.

- Computational Modeling : Perform DFT calculations to compare activation energies for imine formation in both phases. Experimental validation via in-situ IR spectroscopy can detect intermediates .

Q. What strategies mitigate challenges in isolating this compound from byproducts like pyridinium salts?

identifies pyridinium salts as common byproducts in acrolein-ammonia systems. Solutions include:

Q. How does the compound’s bioactivity correlate with its structural motifs, such as the aminopropyl side chain?

The aminopropyl group enhances binding to biological targets via hydrogen bonding and cationic interactions. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.